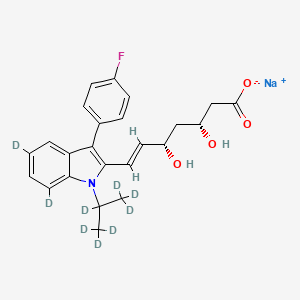
Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- is a synthetic organic compound that combines the structural features of urea, phenol, and thiadiazole. This compound is of interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the hydroxyphenyl and thiadiazole groups imparts unique chemical properties, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- typically involves the reaction of 4-hydroxyphenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the industrial process .
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
- Quinone derivatives from oxidation.
- Amines from reduction.
- Ethers and esters from substitution reactions .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- Urea derivatives with different substituents on the phenyl ring.
- Thiadiazole derivatives with different functional groups.
Comparison: Urea, N-(4-hydroxyphenyl)-N’-1,2,3-thiadiazol-5-yl- is unique due to the combination of the hydroxyphenyl and thiadiazole groups, which imparts distinct chemical and biological properties. Compared to other urea or thiadiazole derivatives, this compound exhibits enhanced stability, reactivity, and potential for diverse applications .
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-3-(thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7-3-1-6(2-4-7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRISYSJIMKTDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CN=NS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793346 |
Source


|
| Record name | N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65647-48-5 |
Source


|
| Record name | N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(4-oxocyclohexa-2,5-dien-1-ylidene)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)





![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)


